4-(3-Chloro-4-methoxyphenyl)phenol
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Overview
Description
4-(3-Chloro-4-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous media, making it an environmentally friendly option.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow reactors may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
4-(3-Chloro-4-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be explored for its antimicrobial and anticancer properties.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chloro and methoxy groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but lacks the methoxy group.
4-Methoxyphenol: Similar but lacks the chloro group.
3-Chloro-4-methoxybenzaldehyde: Similar but contains an aldehyde group instead of a phenol group.
Uniqueness
4-(3-Chloro-4-methoxyphenyl)phenol is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRMBTVMSZCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680730 |
Source
|
Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181344-89-7 |
Source
|
Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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